

Physical and chemical properties of methyl 14-methylhexadecanoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 14-methylhexadecanoate

Cat. No.: B164443

[Get Quote](#)

Methyl 14-Methylhexadecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 14-methylhexadecanoate is a branched-chain fatty acid methyl ester with emerging interest in various scientific fields, from biofuel development to pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and potential biological significance. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a signaling molecule. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Methyl 14-methylhexadecanoate, also known as methyl anteiso-heptadecanoate, is a saturated fatty acid methyl ester. Its core structure consists of a sixteen-carbon chain with a methyl group at the fourteenth carbon and a methyl ester at the carboxyl end.

Table 1: Physical and Chemical Properties of **Methyl 14-Methylhexadecanoate**

Property	Value	Source
Molecular Formula	$C_{18}H_{36}O_2$	--INVALID-LINK--
Molecular Weight	284.48 g/mol	--INVALID-LINK--
CAS Number	2490-49-5	--INVALID-LINK--
Boiling Point	156.5 °C at 1.95 Torr	ChemicalBook
Density	$0.863 \pm 0.06 \text{ g/cm}^3$ (Predicted)	ChemicalBook
Solubility	Soluble in DMF (~20 mg/ml), DMSO (~20 mg/ml), and Ethanol (~20 mg/ml).	ChemicalBook
Appearance	Liquid	CD Biosynsis
Storage Temperature	-20°C	ChemicalBook

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **methyl 14-methylhexadecanoate**.

Mass Spectrometry

The electron ionization mass spectrum of **methyl 14-methylhexadecanoate** is available in the NIST WebBook. The fragmentation pattern is characteristic of a fatty acid methyl ester.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum is available and can be accessed through PubChem, which links to the SpectraBase entry. Key absorptions are expected for C-H stretching, C=O stretching of the ester, and C-O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

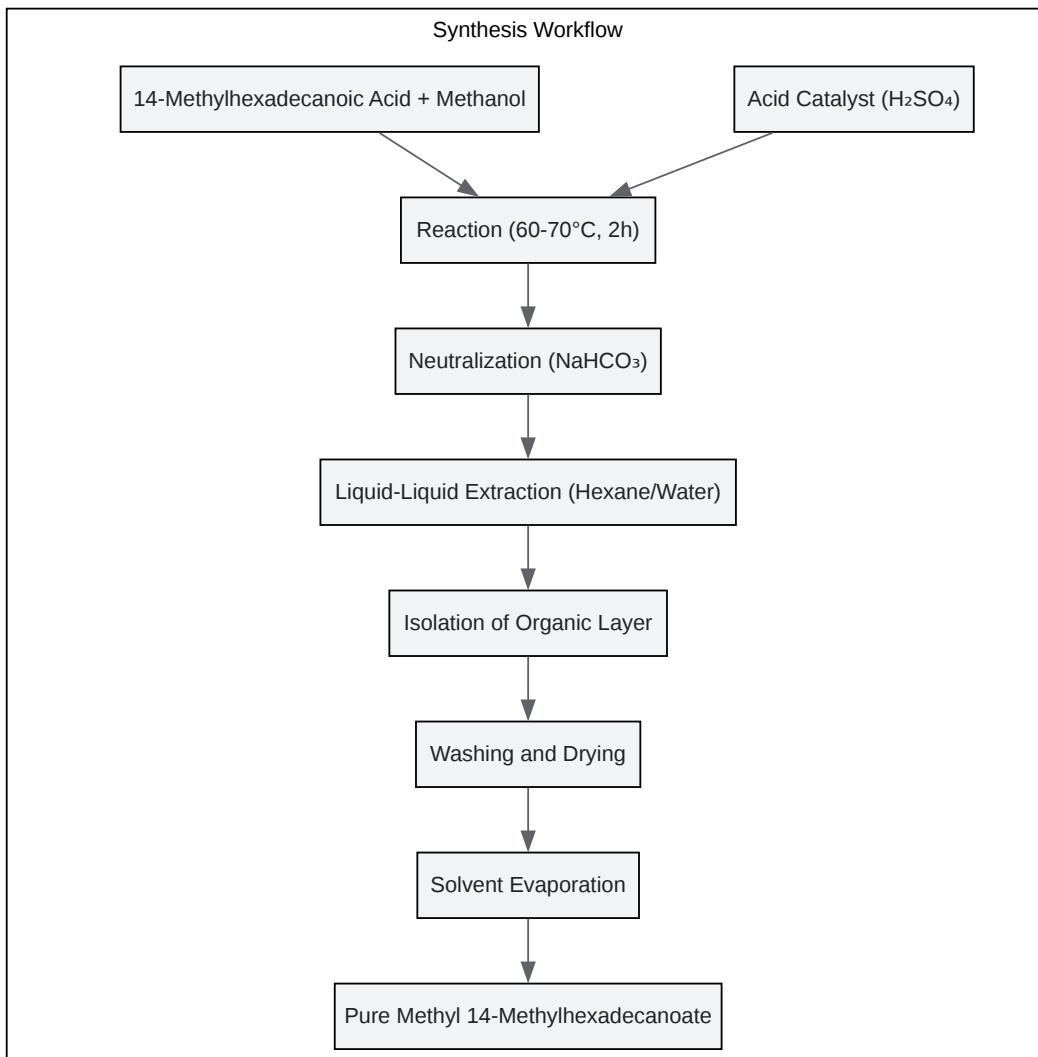
While a publicly available, experimentally verified and assigned NMR spectrum for **methyl 14-methylhexadecanoate** is not readily available in the searched literature, predicted ^1H and ^{13}C

NMR data can be found in spectral databases such as SpectraBase. Based on the structure, the following characteristic signals are expected:

- ^1H NMR: A singlet for the methyl ester protons, signals for the methylene protons of the long aliphatic chain, a multiplet for the methine proton at C-14, and signals for the terminal methyl groups.
- ^{13}C NMR: A signal for the carbonyl carbon of the ester, a signal for the methoxy carbon, multiple signals for the methylene carbons in the aliphatic chain, a signal for the methine carbon at C-14, and signals for the methyl carbons.

Experimental Protocols

Synthesis: Esterification of 14-Methylhexadecanoic Acid


Methyl 14-methylhexadecanoate is typically synthesized by the esterification of its corresponding carboxylic acid, 14-methylhexadecanoic acid.

Principle: The carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Detailed Protocol (Acid-Catalyzed Esterification):

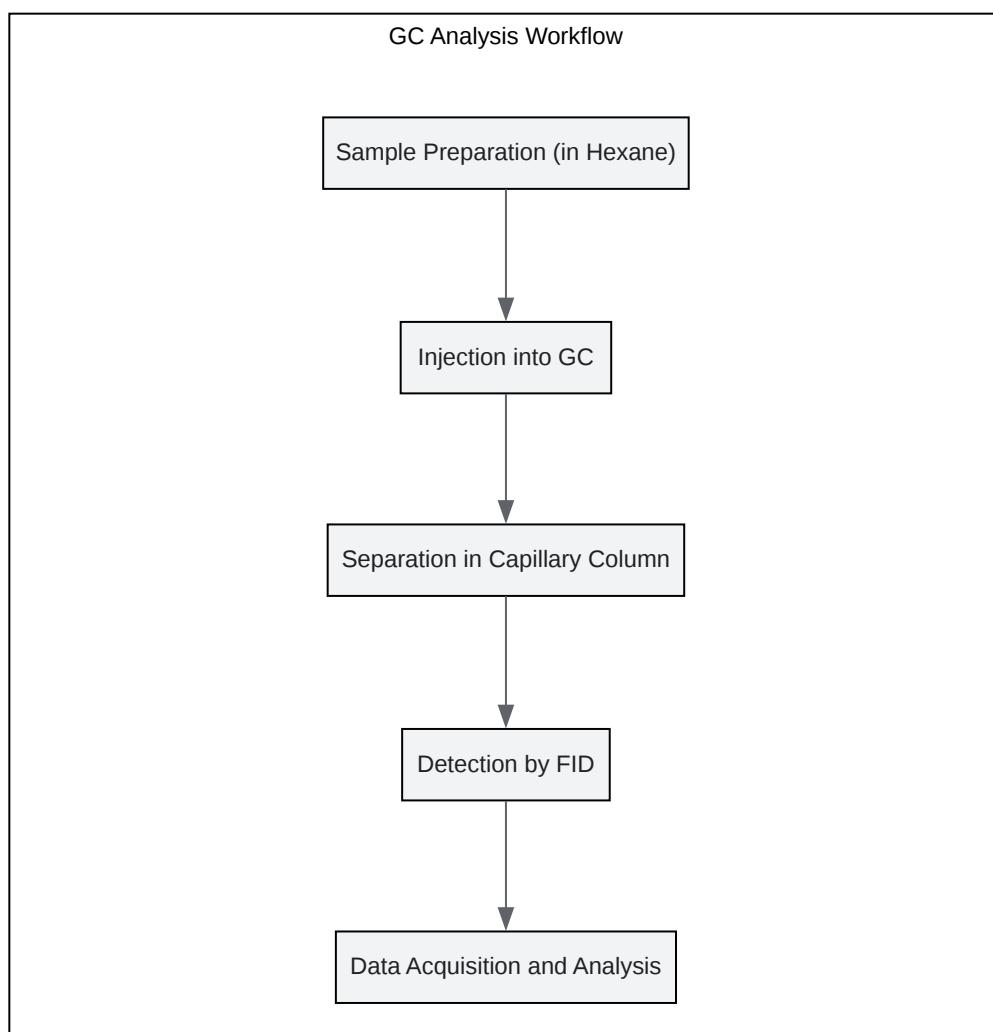
- **Dissolution:** Dissolve 100 mg of 14-methylhexadecanoic acid in 2 mL of anhydrous methanol in a clean, dry reaction vial.
- **Catalyst Addition:** Carefully add 0.1 mL of concentrated sulfuric acid to the solution.
- **Reaction:** Cap the vial tightly and heat the mixture at 60-70°C for 2 hours with stirring.
- **Neutralization:** After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
- **Extraction:** Add 5 mL of n-hexane and 5 mL of deionized water to the vial. Vortex thoroughly and allow the layers to separate.
- **Isolation:** Carefully collect the upper hexane layer containing the methyl ester using a pipette.

- **Washing:** Wash the hexane layer with 5 mL of deionized water twice to remove any remaining impurities.
- **Drying:** Dry the hexane layer over anhydrous sodium sulfate.
- **Solvent Evaporation:** Filter off the sodium sulfate and evaporate the hexane under a gentle stream of nitrogen to obtain the pure **methyl 14-methylhexadecanoate**.
- **Verification:** Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl 14-methylhexadecanoate**.

Analysis: Gas Chromatography (GC)


Gas chromatography is the standard method for the analysis and quantification of fatty acid methyl esters.

Principle: The volatile methyl ester is vaporized and separated from other components in a mixture based on its partitioning between a stationary phase in a capillary column and a mobile gas phase.

Detailed Protocol for GC Analysis:

- **Sample Preparation:** Prepare a solution of **methyl 14-methylhexadecanoate** in a suitable solvent (e.g., hexane or isooctane) at a concentration of approximately 1 mg/mL. An internal standard can be added for quantitative analysis.
- **Instrumentation:**
 - Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
 - Column: A polar capillary column (e.g., a wax-type column like Carbowax) is suitable for separating fatty acid methyl esters. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
- **GC Conditions:**
 - Injector Temperature: 250°C.
 - Detector Temperature: 280°C.
 - Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute.
 - Ramp: Increase to 240°C at a rate of 4°C/minute.
 - Final hold: Hold at 240°C for 10 minutes.
 - Injection Volume: 1 µL.

- Split Ratio: 50:1.
- Data Analysis: Identify the peak corresponding to **methyl 14-methylhexadecanoate** based on its retention time compared to a standard. Quantify the amount based on the peak area relative to the internal standard.

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **methyl 14-methylhexadecanoate** by GC.

Biological Activity and Signaling Pathways

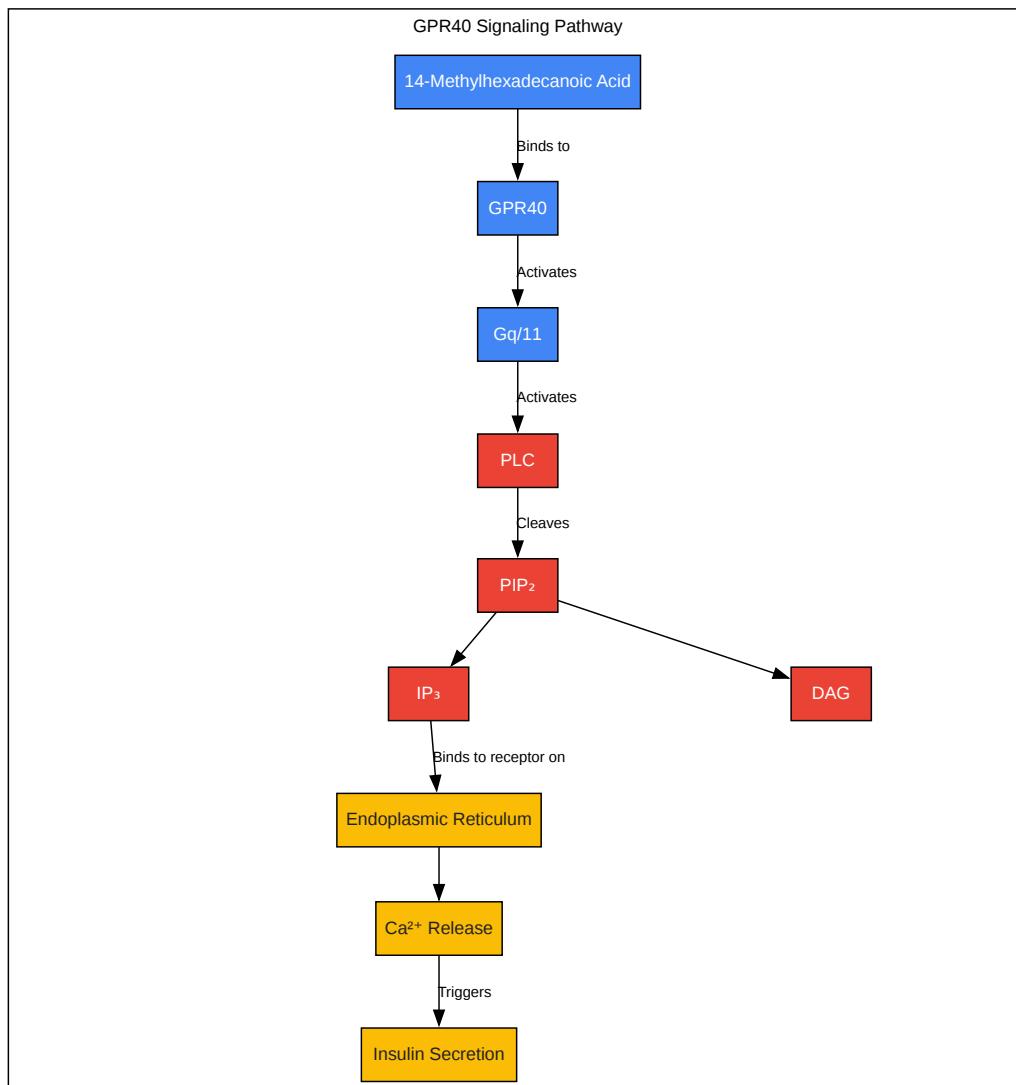
Methyl 14-methylhexadecanoate belongs to the class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their biological activities. BCFAs are found in various natural sources, including bacteria, plants, and ruminant-derived food products.

Potential Biological Roles

Research on BCFAs and their esters suggests potential roles in:

- Anti-inflammatory effects: Some branched-chain fatty acids have been shown to possess anti-inflammatory properties.
- Metabolic regulation: BCFAs may influence glucose and lipid metabolism, with some studies indicating anti-diabetic effects.
- Cell membrane fluidity: As components of cell membranes, BCFAs can modulate membrane fluidity and function.

Signaling Pathways


Long-chain fatty acids, including branched-chain variants, can act as signaling molecules by activating G-protein-coupled receptors (GPCRs). One of the key receptors in this context is GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).

GPR40 Signaling Pathway:

Activation of GPR40 by a fatty acid ligand, such as 14-methylhexadecanoic acid (the parent acid of the methyl ester), in pancreatic β -cells is known to potentiate glucose-stimulated insulin secretion. The signaling cascade is believed to proceed as follows:

- Ligand Binding: The fatty acid binds to and activates the GPR40 receptor on the cell surface.

- G-protein Activation: GPR40 is coupled to a Gq/11 G-protein. Ligand binding leads to the dissociation of the G α q subunit.
- PLC Activation: The activated G α q subunit stimulates phospholipase C (PLC).
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.
- Insulin Exocytosis: The increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin secretion.

[Click to download full resolution via product page](#)

Caption: GPR40 signaling cascade initiated by a long-chain fatty acid.

Conclusion

Methyl 14-methylhexadecanoate is a compound with well-defined physical and chemical properties that can be reliably synthesized and analyzed using standard laboratory protocols. Its identity as a branched-chain fatty acid methyl ester places it in a class of molecules with interesting and potentially beneficial biological activities, particularly in the realm of metabolic regulation and inflammation. The GPR40 signaling pathway provides a plausible mechanism for its action as a signaling molecule. Further research into the specific biological effects of **methyl 14-methylhexadecanoate** is warranted to fully elucidate its therapeutic and industrial potential.

- To cite this document: BenchChem. [Physical and chemical properties of methyl 14-methylhexadecanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b164443#physical-and-chemical-properties-of-methyl-14-methylhexadecanoate\]](https://www.benchchem.com/product/b164443#physical-and-chemical-properties-of-methyl-14-methylhexadecanoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com